![molecular formula C9H15N3O2 B2709054 Isopropyl 4-amino-1-ethyl-1h-pyrazole-3-carboxylate CAS No. 956234-31-4](/img/structure/B2709054.png)
Isopropyl 4-amino-1-ethyl-1h-pyrazole-3-carboxylate
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Overview
Description
“Isopropyl 4-amino-1-ethyl-1h-pyrazole-3-carboxylate” is a chemical compound. It is similar to “Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate”, which has an empirical formula of C7H11N3O2 and a molecular weight of 169.18 .
Synthesis Analysis
Pyrazoles, the class of compounds to which this molecule belongs, can be synthesized through various strategies. One common method involves the multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Another method involves the reaction of hydrazines with 1,3-diketones .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . They can also undergo [3 + 2] cycloaddition reactions with N-isocyanoiminotriphenylphosphorane .Scientific Research Applications
Synthesis of Heterocycles
Isopropyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical and material sciences. For instance, it has been employed in switchable synthesis processes to produce pyrroles and pyrazines via Rh(II)-catalyzed reactions, demonstrating the compound's adaptability in organic synthesis and its contribution to the development of novel heterocyclic compounds with potential pharmacological activities (Rostovskii et al., 2017).
Corrosion Inhibition
In the realm of industrial applications, derivatives of this compound have been investigated as corrosion inhibitors for mild steel in acidic environments. This application is crucial for protecting infrastructure and reducing the economic impact of corrosion. Studies have shown that these derivatives exhibit high efficiency in corrosion inhibition, highlighting the compound's potential in developing new, more effective corrosion inhibitors (Dohare et al., 2017).
Anticancer and Antimicrobial Activities
This compound and its derivatives have also been explored for their potential anticancer and antimicrobial activities. The compound's ability to be transformed into various bioactive heterocycles makes it a valuable starting material in medicinal chemistry for the synthesis of novel therapeutic agents. These activities are indicative of the compound's versatile pharmacological potential and its contribution to the discovery and development of new drugs (Thangarasu et al., 2019).
Mechanism of Action
Pyrazoles
are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, which may influence their reactivity and the biological activities of targets bearing a pyrazole moiety .
properties
IUPAC Name |
propan-2-yl 4-amino-1-ethylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-4-12-5-7(10)8(11-12)9(13)14-6(2)3/h5-6H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJAVDWCXMLOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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